molecular formula C11H11F3O B13042206 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13042206
M. Wt: 216.20 g/mol
InChI Key: APZWTCCWHJOWQD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a tetrahydronaphthalene (tetralin) derivative featuring a hydroxyl group (-OH) at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The trifluoromethyl group imparts significant electronic effects due to its strong electron-withdrawing nature, influencing solubility, metabolic stability, and intermolecular interactions. This compound is structurally related to bioactive molecules, such as TRPV1 antagonists and enzyme inhibitors, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5,10,15H,2-3,6H2

InChI Key

APZWTCCWHJOWQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
  • Structure : Methoxy (-OCH₃) at position 5, hydroxyl at position 1.
  • Properties : The methoxy group is less electron-withdrawing than -CF₃, leading to differences in π-π stacking interactions and hydrogen bonding. This compound (CAS 61982-91-0) is used in synthetic intermediates for pharmaceuticals .
(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
  • Structure : Fluorine atoms at positions 5 and 7, hydroxyl at position 1.
  • Properties : Fluorine substituents enhance metabolic stability and bioavailability. The di-fluoro substitution (CAS 1568168-54-6) may improve selectivity in receptor binding compared to the bulkier -CF₃ group .

Positional Isomerism

1,2,3,4-Tetrahydronaphthalen-2-ol
  • Structure : Hydroxyl group at position 2 instead of position 1 (CAS 530-91-6).
  • Properties : Positional isomerism alters hydrogen-bonding networks and molecular conformation. This isomer is a precursor for chiral ligands and agrochemicals .

Substituent Size and Complexity

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • Structure : Bulky biphenyl group at position 3, hydroxyl at position 1.
  • Properties : The biphenyl group increases molecular weight (C₂₂H₂₀O) and hydrophobicity, favoring interactions with hydrophobic protein pockets. This compound is explored in cancer drug discovery .
  • Key Difference : Enhanced steric hindrance may limit bioavailability but improve target specificity.

Pharmacologically Active Analogues

A-995662 (TRPV1 Antagonist)
  • Structure: (R)-8-(4-methyl-5-(4-(trifluoromethyl)phenyl)oxazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol.
  • Properties : The trifluoromethylphenyl group enhances binding to TRPV1 receptors, reducing neuropathic pain. The hydroxyl at position 2 is critical for activity .
  • Key Difference : Hydroxyl positioning and oxazole ring integration differentiate its mechanism from the target compound.

Data Table: Comparative Properties of Selected Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Notes Reference
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol -CF₃ (5), -OH (1) C₁₁H₁₁F₃O 216.20 Medicinal chemistry intermediate
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol -OCH₃ (5), -OH (1) C₁₁H₁₄O₂ 178.23 Synthetic precursor
(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol -F (5,7), -OH (1) C₁₀H₁₀F₂O 184.18 PET tracer development
1,2,3,4-Tetrahydronaphthalen-2-ol -OH (2) C₁₀H₁₂O 148.20 Chiral ligand synthesis
A-995662 -CF₃ (aryl), -OH (2) C₂₁H₂₁F₃N₂O₂ 390.40 TRPV1 antagonist

Biological Activity

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is C11H11F3OC_{11}H_{11}F_3O, with a molecular weight of approximately 232.21 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and proteins.

The biological activity of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is primarily attributed to its interaction with various molecular targets:

  • TRPV1 Modulation : Research indicates that compounds with similar structures can modulate the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 plays a critical role in pain perception and inflammatory responses. The trifluoromethyl group may enhance binding affinity to TRPV1 due to increased hydrophobic interactions .
  • Serotonin Receptor Interaction : Studies on related compounds have shown that they can bind to serotonin receptors (5-HT2 subtypes), influencing neurotransmission pathways. This suggests a potential role for 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol in modulating mood and anxiety disorders .

Pharmacological Effects

The biological effects of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can be summarized as follows:

Effect Description
Analgesic Activity Potential to reduce pain by modulating TRPV1 channels.
Anti-inflammatory Effects May inhibit inflammatory pathways via receptor modulation.
Neurotransmitter Modulation Possible influence on serotonin pathways leading to mood regulation.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • TRPV1 Antagonism : A study demonstrated that a compound structurally similar to 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol significantly reduced spinal release of glutamate and calcitonin gene-related peptide (CGRP) in a rat model of knee joint pain . This suggests a robust analgesic effect through TRPV1 antagonism.
  • Serotonin Receptor Binding : Another study highlighted that analogs of tetrahydronaphthalene derivatives exhibited selective binding to serotonin receptors with varying affinities depending on their structural modifications. This indicates that 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol could similarly affect serotonin-mediated processes .

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